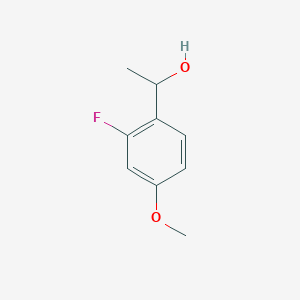

1-(2-Fluoro-4-methoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUCRPMJCHQPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267153 | |

| Record name | 2-Fluoro-4-methoxy-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74457-87-7 | |

| Record name | 2-Fluoro-4-methoxy-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74457-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methoxy-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoro-4-methoxyphenyl)ethanol

Foreword: Understanding the Molecule

1-(2-Fluoro-4-methoxyphenyl)ethanol (CAS No. 74457-87-7) is a substituted aromatic alcohol of increasing interest within medicinal chemistry and synthetic organic chemistry.[1][2][3] Its structural motifs—a fluorine atom ortho to the ethanol substituent and a methoxy group in the para position—impart unique electronic properties and conformational constraints. These features make it a valuable chiral building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic characteristics. This guide provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis and characterization, and essential safety information, grounded in established chemical principles and data from closely related analogues.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability. While specific experimental data for this compound is not broadly published, we can extrapolate key parameters based on its structure and data from analogous compounds.

Core Molecular Attributes

The foundational properties of the molecule are summarized below.

| Property | Value | Source |

| CAS Number | 74457-87-7 | [1][2][4][5] |

| Molecular Formula | C₉H₁₁FO₂ | [2] |

| Molecular Weight | 170.18 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Fluoro-4-methoxy-alpha-methylbenzenemethanol | [2] |

Synthesis and Purification: A Validated Approach

The most direct and reliable synthesis of this compound is achieved through the selective reduction of its corresponding ketone precursor, 2'-Fluoro-4'-methoxyacetophenone (CAS No. 74457-86-6). Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its excellent functional group tolerance, operational simplicity, and high yields.[6][7][8]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway from m-fluoroanisole to the target alcohol.

Experimental Protocol: Synthesis

This protocol details the reduction of 2'-Fluoro-4'-methoxyacetophenone.

Materials:

-

2'-Fluoro-4'-methoxyacetophenone (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.2 eq)[7]

-

Ethanol (95% or absolute)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Fluoro-4'-methoxyacetophenone in ethanol (approximately 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

-

Reagent Addition: Slowly add sodium borohydride to the cooled solution in small portions over 15-20 minutes. The slow addition maintains temperature control.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Then, acidify the mixture to a pH of ~5-6 with 1 M HCl. This step protonates the resulting alkoxide to form the alcohol.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL) to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral data for this compound, based on established principles and data from analogous molecules.[9][10][11][12][13][14]

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CH₃ (methyl) | 1.4 - 1.6 | Doublet (d) | ~6.5 | Coupled to the single proton on the adjacent chiral carbon (-CHOH). |

| -OH (hydroxyl) | 1.8 - 3.0 | Broad Singlet (br s) | N/A | Chemical shift is variable and dependent on concentration and solvent. The proton is exchangeable. |

| -OCH₃ (methoxy) | 3.8 - 3.9 | Singlet (s) | N/A | Isolated methyl group attached to an oxygen atom. |

| -CHOH (carbinol) | 4.9 - 5.2 | Quartet (q) | ~6.5 | Coupled to the three protons of the adjacent methyl group. |

| Ar-H | 6.7 - 7.4 | Multiplet (m) | Various | The three aromatic protons will exhibit complex splitting due to coupling with each other and the fluorine atom. |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| -C H₃ (methyl) | ~25 | Standard aliphatic methyl carbon adjacent to a chiral center. |

| -OC H₃ (methoxy) | ~55 | Typical chemical shift for a methoxy group on an aromatic ring. |

| -C HOH (carbinol) | ~67-70 | Aliphatic carbon bonded to a hydroxyl group. |

| Ar-C (Aromatic) | 100 - 165 | Aromatic carbons. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF). Other carbons will show smaller couplings (²JCF, ³JCF). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad and strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to strong |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium, multiple bands |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |

| C-O Stretch (Ether) | 1200 - 1280 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 170.18.

-

Key Fragments:

-

[M-CH₃]⁺ (m/z = 155): Loss of the methyl group.

-

[M-H₂O]⁺ (m/z = 152): Loss of water from the alcohol.

-

[M-CH₃-H₂O]⁺ (m/z = 137): Subsequent loss of water after methyl loss.

-

A base peak corresponding to the stable benzylic cation formed after the loss of the methyl group is also highly probable.

-

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are based on similar compounds.[15][16][17][18][19]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[15][16] Keep away from heat, sparks, and open flames.[17]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17]

Logical Relationship Diagram for Safety

Caption: Interrelation of handling protocols and exposure responses.

References

-

U.S. Food and Drug Administration. (n.d.). Safety Data Sheet: Ethanol absolute for analysis. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for: Asymmetric transfer hydrogenation of ketones with chiral catalysts. [Link]

-

The Royal Society of Chemistry. (2018). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. [Link]

-

Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

-

ResearchGate. (n.d.). Figure S5: 1H NMR spectrum of (4-methoxyphenyl)methanol. [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. [Link]

-

PubChem. (n.d.). 4-Methoxyphenethyl alcohol. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]

-

ResearchGate. (n.d.). Fig. S25. 1H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. [Link]

-

The Organic Chemistry Tutor. (2020). Reduction Reactions with NaBH4 and LAH. [Link]

-

PubChemLite. (n.d.). 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol. [Link]

- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

-

NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. [Link]

-

PubChem. (n.d.). 2'-Fluoro-4'-methoxyacetophenone. [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

-

Dr. Anthony Melvin Crasto. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

-

NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. [Link]

-

NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. [Link]

-

SpectraBase. (n.d.). (S)-1-(4-Methoxyphenyl)ethanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. (n.d.). 4-Methoxyphenyl methyl carbinol. [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

Sources

- 1. This compound | 74457-87-7 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. 74457-87-7|this compound|BLD Pharm [bldpharm.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Methoxyphenethyl alcohol | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 13C NMR spectrum [chemicalbook.com]

- 13. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR spectrum [chemicalbook.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 1-(2-Fluoro-4-methoxyphenyl)ethanol (CAS 74457-87-7): Synthesis, Characterization, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluoro-4-methoxyphenyl)ethanol, a key building block in medicinal chemistry and materials science. The strategic incorporation of fluorine and a methoxy group onto the phenylethanol scaffold offers unique electronic and metabolic properties, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document details a robust synthetic pathway from commercially available precursors, predicts and interprets its characteristic spectroscopic data based on established principles and analysis of analogous structures, and discusses its potential applications. The guide is intended to equip researchers with the necessary knowledge to confidently synthesize, characterize, and utilize this versatile compound in their research endeavors.

Introduction: The Strategic Advantage of Fluorine and Methoxy Substitution

The landscape of modern drug discovery is increasingly reliant on the use of fluorinated building blocks. The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Similarly, the methoxy group is a common feature in many bioactive molecules, often contributing to receptor interactions and modulating solubility. The combination of these two functional groups on a phenylethanol framework, as seen in this compound, creates a molecule with significant potential for the development of novel therapeutics. This guide serves as a technical resource for researchers looking to leverage the unique properties of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of m-fluoroanisole to yield the key intermediate, 2-fluoro-4-methoxyacetophenone, followed by the reduction of the ketone to the desired secondary alcohol.

Step 1: Synthesis of 2-Fluoro-4-methoxyacetophenone (CAS 74457-86-6)

The preparation of the ketone precursor is achieved through a Friedel-Crafts acylation reaction. A detailed procedure based on established methodologies is provided below[1].

Reaction Scheme:

Caption: Friedel-Crafts Acylation of m-Fluoroanisole.

Experimental Protocol:

-

To a flask containing dichloroethane, add m-fluoroanisole and stir the mixture while cooling to 0°C.

-

Carefully add aluminum trichloride to the cooled solution.

-

Slowly add acetyl chloride dropwise, maintaining the temperature between 0-10°C.

-

After the addition is complete, allow the reaction to stir for an additional hour.

-

Pour the reaction mixture into ice water and separate the organic layer.

-

Wash the organic layer with water, and then concentrate under reduced pressure to remove the dichloroethane.

-

Recrystallize the crude product from methanol to obtain pure 2-fluoro-4-methoxyacetophenone as a white crystalline solid[1].

Step 2: Reduction to this compound

The reduction of the ketone to the corresponding alcohol can be efficiently achieved using sodium borohydride (NaBH₄) in an alcoholic solvent. This is a common and reliable method for the reduction of aryl ketones[2][3][4].

Reaction Scheme:

Caption: Reduction of 2-Fluoro-4-methoxyacetophenone.

Experimental Protocol:

-

Dissolve 2-fluoro-4-methoxyacetophenone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

In a separate container, dissolve sodium borohydride in the same solvent.

-

Slowly add the sodium borohydride solution to the ketone solution while maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁FO₂ |

| Molecular Weight | 170.18 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | Estimated to be higher than 1-(4-methoxyphenyl)ethanol (95°C at 1 torr) due to the fluorine substitution. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are based on the analysis of analogous compounds such as 1-(4-methoxyphenyl)ethanol and other fluorinated phenyl derivatives[6][7].

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 7.2-7.4 (m, 1H): Aromatic proton ortho to the ethanol group.

-

δ 6.6-6.8 (m, 2H): Aromatic protons meta and para to the ethanol group.

-

δ 5.0-5.2 (q, 1H): Methine proton (CH-OH), likely coupled to the methyl protons.

-

δ 3.8 (s, 3H): Methoxy group protons (OCH₃).

-

δ 2.0-2.5 (br s, 1H): Hydroxyl proton (OH).

-

δ 1.5 (d, 3H): Methyl protons (CH₃), coupled to the methine proton.

¹³C NMR (Predicted, CDCl₃, 101 MHz):

-

δ 160-165 (d, J_CF ≈ 240-250 Hz): Carbon bearing the fluorine (C-F).

-

δ 155-160 (s): Carbon bearing the methoxy group (C-OCH₃).

-

δ 125-135 (d, J_CF ≈ 10-15 Hz): Aromatic carbon ortho to the fluorine.

-

δ 110-120 (d, J_CF ≈ 20-25 Hz): Aromatic carbons.

-

δ 100-110 (d, J_CF ≈ 2-5 Hz): Aromatic carbons.

-

δ 65-70 (s): Methine carbon (CH-OH).

-

δ 55-56 (s): Methoxy carbon (OCH₃).

-

δ 20-25 (s): Methyl carbon (CH₃).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for benzyl alcohols[8].

Predicted Fragmentation Pattern:

-

M⁺ at m/z 170: Molecular ion peak.

-

m/z 155: Loss of a methyl group (-CH₃).

-

m/z 152: Loss of water (-H₂O).

-

m/z 127: Loss of an acetyl group (-COCH₃) from the molecular ion, a common fragmentation for phenylethanols.

-

m/z 109: A fragment corresponding to the fluoromethoxyphenyl cation.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups[9][10][11].

Predicted Characteristic IR Peaks:

-

3600-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

2980-2850 cm⁻¹ (medium): Aliphatic C-H stretching.

-

1600-1450 cm⁻¹ (strong): Aromatic C=C stretching.

-

1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

1100-1000 cm⁻¹ (strong): C-O stretching of the secondary alcohol and symmetric C-O-C stretching of the aryl ether.

-

1200-1100 cm⁻¹ (strong): C-F stretching.

Potential Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the following areas:

-

Medicinal Chemistry: As a precursor for the synthesis of novel drug candidates. The fluorine atom can block metabolic oxidation at the ortho position, while the methoxy and hydroxyl groups provide points for further functionalization to interact with biological targets.

-

Agrochemicals: For the development of new pesticides and herbicides with improved efficacy and metabolic stability.

-

Materials Science: As a monomer or intermediate for the synthesis of specialty polymers and functional materials with tailored electronic and physical properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions[12][13][14][15].

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed molecule that holds significant promise for advancements in drug discovery and materials science. This technical guide has provided a comprehensive overview of its synthesis, a detailed prediction of its spectroscopic characteristics, and a discussion of its potential applications. By understanding the principles and procedures outlined herein, researchers can effectively utilize this compound to accelerate their research and development efforts.

References

-

Studylib. Acetophenone Reduction Lab: 1-Phenylethanol Synthesis. Available from: [Link].

-

PrepMate. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Available from: [Link].

-

Lu Le Laboratory. Sodium Borohydride Reduction of Acetophenone. Published May 1, 2013. Available from: [Link].

-

Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79? Published August 24, 2019. Available from: [Link].

-

University of Calgary. Ch13 - Mass Spectroscopy. Available from: [Link].

-

The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link].

- Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

-

Scribd. Acetophenone Reduction by Sodium Borohydride | PDF. Available from: [Link].

-

Food Technology and Biotechnology. Biotransformations of Substituted Phenylethanols and Acetophenones by Environmental Bacteria. Available from: [Link].

-

PubMed. Production of (R)-1-phenylethanols through bioreduction of acetophenones by a new fungus isolate Trichothecium roseum. Available from: [Link].

-

ResearchGate. IR spectra in the νOH stretching region of A) benzyl alcohols,... Available from: [Link].

- Unknown Source. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

-

Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Available from: [Link].

-

Morressier. Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Published March 26, 2020. Available from: [Link].

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link].

-

RSC Publishing. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. Published April 6, 2022. Available from: [Link].

-

Reddit. IR Spectrum of Benzyl Alcohol(?). Published April 8, 2014. Available from: [Link].

-

ResearchGate. ATR-IR time on line peak area profiles of benzyl alcohol (left)... Available from: [Link].

-

Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Published May 4, 2005. Available from: [Link].

-

Hoffman Fine Chemicals. CAS 1737-27-5 | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | MFCD00461900. Available from: [Link].

-

Supporting information for - The Royal Society of Chemistry. Available from: [Link].

-

Supporting information for - The Royal Society of Chemistry. Available from: [Link].

-

accessdata.fda.gov. SAFETY DATA SHEET. Available from: [Link].

-

BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Available from: [Link].

-

2 - SAFETY DATA SHEET. Published February 9, 2011. Available from: [Link].

-

ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. | Download Table. Available from: [Link].

-

Thermo Fisher Scientific. SAFETY DATA SHEET. Published September 22, 2025. Available from: [Link].

-

NIST WebBook. Benzyl alcohol. Available from: [Link].

-

Chemistry Steps. Mass Spectrometry of Alcohols. Available from: [Link].

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Published January 29, 2023. Available from: [Link].

-

ResearchGate. 1 H NMR spectrum of Phenylethanol 1b | Download Scientific Diagram. Available from: [Link].

-

SpectraBase. 1-Phenylethanol - Optional[1H NMR] - Spectrum. Available from: [Link].

-

Scribd. 1-Phenylethanol H-NMR PDF. Available from: [Link].

-

PubChem. 1-(4-Methoxyphenyl)ethanol. Available from: [Link].

-

FooDB. Showing Compound Homovanillyl alcohol (FDB018391). Published April 8, 2010. Available from: [Link].

Sources

- 1. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. rsc.org [rsc.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. proprep.com [proprep.com]

- 10. researchgate.net [researchgate.net]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Data of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 1-(2-Fluoro-4-methoxyphenyl)ethanol, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectral profile. By examining the influence of fluoro- and methoxy- substituents on a phenylethanol scaffold, this guide offers researchers and drug development professionals a robust framework for the structural elucidation and characterization of this molecule and its analogs. Each section includes foundational theory, detailed experimental protocols for data acquisition, and in-depth interpretation of the predicted spectral features, ensuring both scientific integrity and practical utility.

Introduction

This compound is a substituted aromatic alcohol. Its structure, featuring a chiral center and a functionally decorated phenyl ring, makes it a valuable synthon or potential pharmacophore in drug discovery. Spectroscopic analysis is the cornerstone of chemical characterization, confirming molecular structure, assessing purity, and providing insights into electronic and conformational properties. This guide will systematically detail the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The predictions are grounded in foundational spectroscopic principles and data from analogous structures, providing a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment and connectivity of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-a (CH₃-C) | ~1.45 | Doublet (d) | J = 6.5 Hz | 3H | Aliphatic methyl group split by the adjacent methine proton (H-b). |

| H-b (CH-O) | ~5.05 | Quartet (q) | J = 6.5 Hz | 1H | Methine proton adjacent to the hydroxyl group and split by the three methyl protons (H-a). Its chemical shift is influenced by the electronegative oxygen and the aromatic ring. |

| H-c (OH) | ~2.0 - 3.0 | Broad Singlet (br s) | - | 1H | Labile hydroxyl proton; its chemical shift is concentration and solvent-dependent and it may not show coupling. |

| H-d (Ar-H) | ~6.70 | Doublet of Doublets (dd) | J = 8.5, 2.5 Hz | 1H | Aromatic proton ortho to the methoxy group and meta to the fluoro group. |

| H-e (Ar-H) | ~6.75 | Doublet of Doublets (dd) | J = 11.0, 2.5 Hz | 1H | Aromatic proton ortho to the fluoro group and meta to the methoxy group. |

| H-f (Ar-H) | ~7.30 | Doublet of Doublets (dd) | J = 8.5, 8.5 Hz | 1H | Aromatic proton ortho to the ethanol substituent and coupled to both H-d and H-e. |

| H-g (OCH₃) | ~3.80 | Singlet (s) | - | 3H | Methoxy protons, appearing as a singlet due to the absence of adjacent protons. |

Note: These predictions are based on additive models and analysis of similar structures such as 1-phenylethanol and substituted anisoles.[1][2][3][4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. The presence of fluorine introduces characteristic carbon-fluorine (C-F) coupling, which splits the signals of nearby carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) | Rationale |

| C-a (CH₃) | ~24.5 | - | Aliphatic methyl carbon. |

| C-b (CH-OH) | ~68.0 | ~2 Hz (⁴JCF) | Methine carbon, shifted downfield by the attached hydroxyl group. |

| C-g (OCH₃) | ~55.5 | - | Methoxy carbon. |

| C-3 (Ar-C) | ~102.5 | ~25 Hz (²JCF) | Aromatic carbon ortho to fluorine, showing a large two-bond C-F coupling. |

| C-5 (Ar-C) | ~110.0 | ~8 Hz (³JCF) | Aromatic carbon meta to fluorine, showing a smaller three-bond C-F coupling. |

| C-6 (Ar-C) | ~128.0 | ~4 Hz (⁴JCF) | Aromatic carbon para to fluorine. |

| C-1 (Ar-C, ipso) | ~130.0 | ~6 Hz (³JCF) | Ipso-carbon attached to the ethanol substituent. |

| C-2 (Ar-C, ipso) | ~158.0 | ~245 Hz (¹JCF) | Ipso-carbon directly bonded to fluorine, exhibiting a very large one-bond C-F coupling.[6][7][8] |

| C-4 (Ar-C, ipso) | ~160.0 | ~2 Hz (⁴JCF) | Ipso-carbon attached to the methoxy group. |

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra involves careful sample preparation and instrument setup.[9][10][11][12][13]

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[13]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[9][13]

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[13]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[12]

-

Cap the NMR tube securely to prevent solvent evaporation.[13]

-

-

Instrument Setup & Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.[13]

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[10]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[13]

-

Set appropriate acquisition parameters (e.g., pulse sequence, spectral width, number of scans, relaxation delay) and acquire the data.

-

Process the raw data (Fourier transform, phase correction, baseline correction, and referencing) to generate the final spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a sample. The Attenuated Total Reflectance (ATR) technique is a modern, convenient method that requires minimal sample preparation.[14][15]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic peaks corresponding to its alcohol, aromatic, and ether functionalities.

Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp²) |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (sp³) |

| 1600, 1500, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether (Asymmetric) |

| 1100 - 1000 | Strong | C-O Stretch | Secondary Alcohol |

| 1110 - 1050 | Strong | C-F Stretch | Fluoroaromatic |

Note: The broadness of the O-H stretch is due to hydrogen bonding. The C-F stretch often appears in the complex fingerprint region but is typically a strong absorption.[16][17][18][19]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan :

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.[20]

-

Acquire a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the air (e.g., CO₂, H₂O).[21]

-

-

Sample Measurement :

-

Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring it is fully covered.[21]

-

If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning :

-

After the measurement, clean the sample from the crystal surface using a soft tissue and an appropriate solvent.[20]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural information.

Predicted Mass Spectrum (Electron Ionization - EI)

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of benzylic alcohols is well-characterized.[22][23]

-

Molecular Weight : C₉H₁₁FO₂ = 170.19 g/mol

Predicted Key Fragments

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 170 | [M]⁺• | Molecular Ion |

| 155 | [M - CH₃]⁺ | α-cleavage, loss of the methyl group |

| 152 | [M - H₂O]⁺• | Dehydration, loss of water |

| 137 | [M - CH₃ - H₂O]⁺• | Loss of methyl followed by dehydration |

| 127 | [C₇H₆FO]⁺ | Benzylic cleavage, loss of CHOHCH₃ |

| 109 | [C₇H₆O]⁺ | Loss of fluorine from m/z 127 fragment |

The base peak is predicted to be at m/z 155 , resulting from the formation of a stable, resonance-stabilized oxonium ion after the loss of the methyl group (α-cleavage). This is a characteristic fragmentation pathway for secondary alcohols.[22] The loss of water (M-18) is also a common pathway for alcohols.[22]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile and thermally stable compounds like this compound.[24][25]

-

Sample Preparation :

-

GC Separation :

-

Inject 1 µL of the sample into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. A typical temperature program might start at 50°C and ramp up to 250°C.

-

-

MS Detection :

-

As the compound elutes from the GC column, it enters the MS ion source (typically EI source at 70 eV).

-

The molecules are ionized and fragmented.

-

The ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio and detected.

-

The instrument software records the mass spectrum for the compound at its specific retention time.[27][28]

-

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR spectra highlight the influence of the fluoro and methoxy substituents on the chemical shifts and reveal characteristic C-F coupling patterns. The predicted IR spectrum identifies key functional groups, including the broad O-H stretch of the alcohol and strong C-O and C-F absorptions. Finally, the predicted mass spectrum outlines the primary fragmentation pathways, with a dominant peak at m/z 155 resulting from α-cleavage. The included experimental protocols provide a standardized methodology for acquiring high-quality data. This comprehensive guide serves as a valuable resource for the unambiguous identification and characterization of this compound, facilitating its use in research and development.

References

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Sample Preparation. The Basics of NMR by Joseph P. Hornak, Ph.D. [Link]

-

NMR Sample Preparation. JEOL. [Link]

-

Sample Preparation - NMR. University of Ottawa. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

How Does Benzyl Alcohol Produce a Peak at m/z = 79? Chemistry Stack Exchange. [Link]

-

Sample preparation GC-MS. SCION Instruments. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Tennessee, Knoxville. [Link]

-

Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

Multinuclear NMR. Chemistry LibreTexts. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

GC-MS procedure and background. St. Norbert College. [Link]

-

ATR-FTIR. Chemistry LibreTexts. [Link]

-

Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed. [Link]

-

Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

1-Phenylethanol H-NMR PDF. Scribd. [Link]

-

Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]

-

What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate. [Link]

-

1-Phenylethanol H-NMR PDF. Scribd. [Link]

-

Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). Human Metabolome Database. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. YouTube. [Link]

-

Infrared Spectrometry. Michigan State University. [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

-

Benzyl alcohol. NIST WebBook. [Link]

-

Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy. [Link]

-

1-(4-Methoxyphenyl)ethanol. PubChem. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

2-(4-Methoxyphenyl)ethanol. NIST WebBook. [Link]

-

(4-methoxyphenyl)methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Organic Chemistry. [Link]

-

Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. ResearchGate. [Link]

-

1-(4-Methoxyphenyl)ethanol. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

2-(4-Methoxyphenyl)ethanol. NIST WebBook. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. hmdb.ca [hmdb.ca]

- 4. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR [m.chemicalbook.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. scispace.com [scispace.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. organomation.com [organomation.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. Sample Preparation [nmr.chem.ualberta.ca]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. Infrared Spectrometry [www2.chemistry.msu.edu]

- 20. agilent.com [agilent.com]

- 21. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 22. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 23. Benzyl alcohol [webbook.nist.gov]

- 24. Sample preparation GC-MS [scioninstruments.com]

- 25. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 26. uoguelph.ca [uoguelph.ca]

- 27. memphis.edu [memphis.edu]

- 28. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

Navigating the Uncharted Territory of 1-(2-Fluoro-4-methoxyphenyl)ethanol: A Guide for the Research Pioneer

To the esteemed researchers, scientists, and drug development professionals in our community, this guide addresses the burgeoning interest in the biological activities of novel chemical entities. Today, we turn our focus to 1-(2-Fluoro-4-methoxyphenyl)ethanol, a compound at the frontier of discovery. A thorough investigation of the current scientific landscape reveals a critical knowledge gap: as of this writing, the biological activities of this specific molecule have not been characterized in publicly available literature.

This reality presents both a challenge and a significant opportunity. For the intrepid researcher, this compound represents uncharted territory, a chance to pioneer a new area of investigation. This guide, therefore, deviates from a traditional whitepaper on established activities. Instead, it serves as a foundational resource, providing a scientifically grounded framework for initiating research into this novel compound. We will explore the chemical context of its structural motifs and extrapolate potential avenues of investigation based on related compounds, always maintaining a clear distinction between established fact and reasoned hypothesis.

Deconstructing the Molecule: Clues from its Chemical Architecture

The structure of this compound offers tantalizing hints for a starting point in its biological evaluation. The molecule can be dissected into key components, each with a history in medicinal chemistry: a fluorinated benzene ring, a methoxy group, and an ethanol substituent.

-

The Fluorinated Phenyl Group: The introduction of fluorine into aromatic rings is a well-established strategy in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The presence of a fluorine atom at the ortho position to the ethanol group may influence its conformation and interaction with protein binding pockets.

-

The Methoxy Group: The methoxy substituent is another common feature in pharmacologically active compounds. It can modulate a molecule's solubility and electronic properties, and it is often found in compounds targeting a wide range of receptors and enzymes.

-

The Ethanol Side Chain: The ethanol group provides a potential site for metabolic modification (e.g., oxidation) and can participate in hydrogen bonding, a crucial interaction in many ligand-receptor binding events.

Hypothesizing Biological Activity: Learning from Related Compounds

While direct data on this compound is absent, we can draw inspiration from the known biological activities of structurally related compounds. This analog-based approach is a cornerstone of early-stage drug discovery.

Potential Anti-inflammatory and Analgesic Properties

Derivatives of 4'-fluoro-2'-hydroxy-chalcone, which share the fluorinated phenyl motif, have demonstrated notable antioxidant, anti-inflammatory, and analgesic properties.[2][3][4] Specifically, compounds like 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one have shown significant anti-inflammatory activity.[2] This suggests that the fluoro-methoxyphenyl scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.

The mechanism of action for some of these related compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[5] A logical first step in evaluating this compound would be to screen its activity against COX-1 and COX-2.

Potential as a COX-2 Inhibitor

Research into 2-methoxyphenols has identified several compounds that act as selective COX-2 inhibitors.[6] Although this compound is not a phenol, the presence of the methoxy group on the phenyl ring warrants an investigation into its potential to interact with the COX-2 active site.

A Proposed Roadmap for Investigation: A Step-by-Step Approach

For researchers poised to embark on the study of this compound, a structured, multi-tiered approach is recommended. The following experimental workflow provides a logical progression from initial screening to more in-depth mechanistic studies.

Caption: A proposed phased workflow for the biological evaluation of this compound.

Phase 1: Foundational Screening

-

Compound Acquisition and Purity Analysis: Obtain a high-purity sample of this compound. Purity should be confirmed using techniques such as NMR, mass spectrometry, and HPLC.

-

In Vitro Cytotoxicity: The initial step in any biological evaluation is to determine the compound's cytotoxicity. This can be assessed using standard cell viability assays, such as the MTT or LDH assay, across a panel of representative cell lines (e.g., HEK293, HepG2).

-

Broad-Spectrum Pharmacological Screening: To cast a wide net, the compound should be screened against a commercially available panel of common drug targets, including a variety of G-protein coupled receptors, ion channels, and kinases. This can provide initial "hits" for further investigation.

Phase 2: Focused Investigation

Based on the results of the initial screening and the structural alerts from related compounds, a more focused investigation can be designed.

-

Anti-inflammatory Assays: Given the data on related fluoro-methoxyphenyl derivatives, a primary focus should be on anti-inflammatory activity.[2][3][4]

-

Protocol for In Vitro COX Inhibition Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Use a commercial COX-1/COX-2 inhibitor screening assay kit.

-

Incubate recombinant human COX-1 or COX-2 with the compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the IC50 value for each enzyme to determine potency and selectivity.

-

-

-

Antimicrobial and Anticancer Screening: The broad pharmacological screening in Phase 1 may suggest other avenues of investigation, such as antimicrobial or anticancer activity. If so, standard minimum inhibitory concentration (MIC) assays against a panel of pathogenic bacteria and fungi, or proliferation assays against a panel of cancer cell lines, should be conducted.

Phase 3: Mechanistic Elucidation and In Vivo Studies

Should any of the focused screens yield promising results, the next phase would involve delving into the mechanism of action.

-

Target Identification and Validation: If the compound shows activity but the direct target is unknown, techniques such as affinity chromatography, pull-down assays, or thermal shift assays can be employed to identify its binding partners.

-

Signaling Pathway Analysis: Once a target is identified, the downstream effects of the compound on relevant signaling pathways can be investigated using techniques like Western blotting for key signaling proteins or reporter gene assays.

-

In Vivo Proof-of-Concept: Promising in vitro results should be followed up with in vivo studies in appropriate animal models of disease to assess efficacy and preliminary safety.

Conclusion and Future Directions

The biological activity of this compound remains an open question, representing a greenfield opportunity for discovery. While the lack of existing data precludes a definitive guide, the structural features of the molecule and the known activities of related compounds provide a rational basis for initiating a research program. By following a systematic and hypothesis-driven approach, the scientific community can begin to unravel the potential therapeutic applications of this novel chemical entity. The journey to characterize this compound will undoubtedly be one of rigorous experimentation and, hopefully, groundbreaking discovery.

References

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(4A), 2267-2273.

- Al-Ghorbani, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-155.

- Al-Ghorbani, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents.

- Guan, P., et al. (2023). Fluorinated empathogens.

- Reyes-Melo, D., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- Adesina, A. M., et al. (2022). Structure and biological property studies of the fluorinated sulfonic esters derived from 2-hydroxy-4-(hydroxy/methoxy)acetophenone as inhibitors of biochemical targets linked to type 2 diabetes mellitus.

- Aihart, M., et al. (1990). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 42(10), 689-693.

- Al-Ghorbani, M., et al. (2016).

- Shiliaev, N. G., et al. (2023). In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. International Journal of Molecular Sciences, 24(24), 17462.

- Ratanasopa, K., et al. (2024). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Research in Pharmaceutical Sciences, 19(6), 619-631.

- Hsieh, T.-H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1083.

- Nguyen, M. C., et al. (2020). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2020(4), M1161.

- Al-Janabi, K. H. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2359.

- Wang, X., et al. (2024). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Frontiers in Pharmacology, 15, 1435898.

- Benyhe, S., et al. (2021). Fluorinated and [18F]fluorinated morphinan based opioid ligands.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 1-(2-Fluoro-4-methoxyphenyl)ethanol in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine and methoxy functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The 2-fluoro-4-methoxyphenyl moiety, in particular, has emerged as a privileged scaffold, appearing in a variety of compounds targeting complex biological systems. This guide delves into the untapped potential of a foundational building block bearing this motif: 1-(2-Fluoro-4-methoxyphenyl)ethanol. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its constituent parts and structurally related compounds reveals a compelling rationale for its exploration in several key therapeutic areas. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the synthesis, physicochemical properties, and, most importantly, the promising, plausible applications of this intriguing chiral alcohol in medicinal chemistry.

Synthesis and Physicochemical Properties: Crafting the Molecule

The synthesis of this compound is readily achievable through a two-step process, commencing with the commercially available 3-fluoroanisole. The initial step involves a Friedel-Crafts acylation to introduce the acetyl group, yielding the key intermediate, 2'-Fluoro-4'-methoxyacetophenone. This is followed by an asymmetric reduction of the ketone to afford the chiral alcohol.

Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Detailed Protocol: Asymmetric Reduction of 2'-Fluoro-4'-methoxyacetophenone

A reliable method for the enantioselective reduction of the ketone precursor is crucial for accessing the individual enantiomers of the target alcohol, which are likely to exhibit distinct biological activities. Both chemical and biocatalytic methods have proven effective for similar substrates.[1][2][3][4][5]

Method 1: CBS-Catalyzed Asymmetric Reduction [3]

-

Under an inert atmosphere (argon or nitrogen), charge a dry, three-necked flask with (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0°C in an ice-water bath.

-

Slowly add borane-dimethyl sulfide complex (BMS) or a THF solution of borane (0.6-1.2 equivalents) dropwise to the stirred catalyst solution.

-

Stir the mixture for 15 minutes at 0°C to allow for catalyst activation.

-

Dissolve 2'-Fluoro-4'-methoxyacetophenone in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

-

Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

-

Perform an acidic workup with 1 M HCl to hydrolyze the borate esters.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Method 2: Biocatalytic Reduction using a Ketoreductase (KRED) [1][6]

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing D-glucose as a co-substrate for cofactor regeneration.

-

Add a commercially available ketoreductase (KRED) and NADP+.

-

Dissolve 2'-Fluoro-4'-methoxyacetophenone in a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

-

Incubate the reaction at a controlled temperature (typically 25-37°C) with gentle agitation.

-

Monitor the conversion of the ketone to the alcohol using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction reaches the desired conversion, saturate the aqueous phase with NaCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by flash column chromatography.

Physicochemical Properties and Their Implications

The presence of the fluorine and methoxy groups on the phenyl ring significantly influences the molecule's properties, making it an attractive scaffold for drug design.

| Property | Influence of Functional Groups | Implication in Medicinal Chemistry |

| Lipophilicity | The fluorine atom generally increases lipophilicity, while the methoxy group has a more moderate effect. | Enhanced membrane permeability and potential for blood-brain barrier penetration. |

| Metabolic Stability | The C-F bond is exceptionally strong, and the methoxy group can block sites of oxidative metabolism. | Increased half-life and reduced potential for the formation of reactive metabolites. |

| pKa | The electron-withdrawing nature of the fluorine atom can influence the acidity of nearby protons. | Altered binding interactions with target proteins. |

| Hydrogen Bonding | The hydroxyl group is a hydrogen bond donor and acceptor, while the oxygen of the methoxy group is a hydrogen bond acceptor. | Potential for specific and strong interactions with biological targets. |

Potential Therapeutic Applications: A Data-Driven Hypothesis

Based on the known biological activities of compounds containing the 2-fluoro-4-methoxyphenyl moiety and other simple phenylethanol derivatives, several promising therapeutic avenues for this compound can be proposed.

Modulation of Metabotropic Glutamate Receptors (mGluRs)

A compelling body of evidence points towards the potential for this scaffold to interact with metabotropic glutamate receptors, particularly the group II mGluRs (mGluR2 and mGluR3). These receptors are implicated in a range of neuropsychiatric disorders.[7][8]

-

Rationale: A potent and selective negative allosteric modulator (NAM) for mGluR3, ML337, features the (R)-(2-fluoro-4-methoxyphenyl) moiety.[9] Furthermore, a PET imaging ligand for mGluR2 also incorporates the 2-fluoro-4-methoxyphenyl group.[7][10] This strongly suggests that this substitution pattern is conducive to binding within the allosteric sites of these receptors.

-

Potential Indications:

-

Depression: Selective inhibition of mGluR2 or mGluR3 has been shown to exert rapid antidepressant-like effects.[11]

-

Schizophrenia: mGluR2 and mGluR3 are promising targets for the treatment of schizophrenia.[7][8]

-

Anxiety and other CNS disorders: The role of group II mGluRs in modulating glutamate signaling makes them relevant targets for a variety of neurological and psychiatric conditions.[7][8]

-

Logical Flow for mGluR Modulator Discovery

Caption: Workflow for evaluating this compound as an mGluR modulator.

Antimicrobial Activity

Simple phenylethanol derivatives are known to possess antimicrobial properties, and the introduction of fluorine can enhance this activity.[12][13][14][15]

-

Rationale: 2-Phenylethanol itself exhibits bacteriostatic and bactericidal effects, with evidence suggesting that it disrupts the bacterial cell membrane.[12] The incorporation of fluorine into aromatic and aliphatic structures has been shown to increase antimicrobial potency.[13][15] The combination of the phenylethanol core with a fluorine atom in this compound makes it a candidate for investigation as a novel antimicrobial agent.

-

Potential Targets: Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Protocol: Evaluation of Antimicrobial Activity

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use a broth microdilution method according to CLSI guidelines.

-

Prepare a two-fold serial dilution of this compound in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at the appropriate temperature for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Subculture aliquots from the wells showing no visible growth in the MIC assay onto agar plates.

-

Incubate the plates and determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Platelet Aggregation Inhibition

Derivatives of 2-phenylethanol have been shown to inhibit platelet aggregation, suggesting a potential role in cardiovascular medicine.[16]

-

Rationale: The inhibitory effect of phenylethanol derivatives on platelet aggregation is believed to be mediated by interactions with the plasma membrane.[16] The physicochemical properties of this compound, particularly its lipophilicity, could facilitate such membrane interactions.

-

Potential Application: As a lead compound for the development of novel antiplatelet agents.

Conclusion and Future Directions

This compound represents a simple yet highly promising scaffold for medicinal chemistry exploration. The strategic combination of a chiral phenylethanol core with a 2-fluoro-4-methoxy substitution pattern provides a unique set of physicochemical properties that are advantageous for drug design. The strong precedent for the 2-fluoro-4-methoxyphenyl moiety in potent and selective mGluR modulators highlights a clear and compelling path for investigation in the realm of neuroscience. Furthermore, the known antimicrobial and antiplatelet activities of related phenylethanol derivatives suggest broader therapeutic potential. This guide provides a foundational framework for initiating research into this molecule, from its synthesis to its potential biological activities. Further investigation is warranted to fully elucidate the therapeutic promise of this intriguing building block.

References

-

Atak, G. B., Bayraktar, E., & Mehmetoğlu, Ü. (2019). Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. Green Processing and Synthesis, 8(1), 525-535. [Link]

-

Bruni, P., et al. (2002). The reduction of acetophenone and the hydrolysis of 1-acetoxy-2-methylcyclohexene. ResearchGate. [Link]

-

Kubisz, P., & Cronberg, S. (1974). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Acta physiologica Scandinavica, 92(1), 58-65. [Link]

-

Lindsley, C. W., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212. [Link]

-

Bowden, K., & Hardy, M. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron, 22(4), 1169-1174. [Link]

-

Krajina, M., et al. (2020). Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Biologia, 75(8), 1229-1236. [Link]

-

Li, S., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of medicinal chemistry, 65(3), 2593–2609. [Link]

-

Abraham, M. L., & Hilt, G. (2024). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]

-

Li, S., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of medicinal chemistry, 65(3), 2593–2609. [Link]

-

Dunkelberger, T. L. (1940). A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Iowa State College Journal of Science, 15(1), 61-62. [Link]

-

Al-Zuaidy, M. H., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS omega, 9(4), 4885–4894. [Link]

-

Luffer-Atlas, D., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International journal of molecular sciences, 21(18), 6748. [Link]

-

Li, S., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. bioRxiv. [Link]

-

Chou, Y. S., et al. (2009). New antioxidant phenylethanol glycosides from Torenia concolor. Journal of Asian natural products research, 11(2), 110–115. [Link]

-

Juhász, T., et al. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. Journal of peptide science : an official publication of the European Peptide Society, 24(9), e3098. [Link]

-

Pongs, O., & Wulff, H. (1983). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. Naunyn-Schmiedeberg's archives of pharmacology, 324(4), 297–303. [Link]

-

Jirovetz, L., et al. (2002). Purity, Antimicrobial Activities and Olfactory Evaluations of 2-Phenylethanol and Some Derivatives. ResearchGate. [Link]

-

Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of chemical research, 40(12), 1300–1308. [Link]

-

Cankaya, N., & Crosby, J. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International journal of molecular sciences, 23(21), 13411. [Link]

-

Abraham, M. L., & Hilt, G. (2024). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]

-

Walker, A. G., et al. (2020). mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects. Neuron, 105(1), 46–59.e3. [Link]

-

Wikipedia. (n.d.). Acetophenone. [Link]

Sources

- 1. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol Derivatives

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways to 1-(2-fluoro-4-methoxyphenyl)ethanol and its derivatives. This class of chiral alcohols serves as a critical structural motif in numerous pharmacologically active molecules. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring that the described methodologies are not only reproducible but also understood in their chemical context. We will explore two primary, robust synthetic strategies: the reduction of 2-fluoro-4-methoxyacetophenone and the Grignard reaction with 2-fluoro-4-methoxybenzaldehyde. Furthermore, this guide will touch upon asymmetric synthesis approaches for obtaining enantiomerically pure products, a crucial aspect for modern drug development. Each protocol is designed as a self-validating system, complete with characterization data and troubleshooting insights, to empower researchers in their synthetic endeavors.

Introduction: The Significance of Fluorinated Chiral Alcohols in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. When combined with a chiral benzylic alcohol moiety, as seen in this compound, the resulting structural scaffold becomes a highly valuable building block for a wide array of therapeutic agents. The specific substitution pattern of a fluorine atom ortho to the ethanol group and a methoxy group para to it creates a unique electronic and steric environment, influencing the molecule's interactions with biological targets. These derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1]

This guide will provide a detailed, practical, and scientifically-grounded overview of the synthesis of this important class of molecules, enabling researchers to confidently produce and utilize them in their research and development pipelines.

Strategic Synthesis Plan: Two Convergent Pathways

The synthesis of this compound can be efficiently approached via two primary and convergent strategies. The choice between these routes may depend on the availability of starting materials, desired scale, and specific stereochemical requirements.

Caption: Convergent synthetic strategies for this compound.

Route 1: The Reduction Pathway

This is arguably the more common approach, beginning with the synthesis of the key intermediate, 2-fluoro-4-methoxyacetophenone, followed by its reduction to the desired alcohol.

Synthesis of 2-Fluoro-4-methoxyacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation of m-fluoroanisole is a direct and efficient method for the preparation of 2-fluoro-4-methoxyacetophenone. The reaction utilizes a Lewis acid catalyst, typically aluminum chloride, to activate the acylating agent, acetyl chloride.